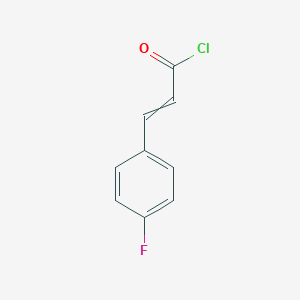

4-Fluorocinnamoyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBIKPKWQDIQCJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-08-7 | |

| Record name | (E)-4-Fluorocinnamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13565-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluorocinnamoyl Chloride

Established Laboratory-Scale Synthesis of 4-Fluorocinnamoyl Chloride

The most prevalent and established laboratory-scale synthesis of this compound involves the direct conversion of its corresponding carboxylic acid, 4-fluorocinnamic acid. This transformation is typically achieved by treating 4-fluorocinnamic acid with a chlorinating agent.

Common chlorinating agents employed for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF) when oxalyl chloride is used. The choice of chlorinating agent can depend on the desired purity of the final product and the ease of separation of byproducts. For instance, the byproducts of the reaction with thionyl chloride (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed, driving the reaction to completion.

A representative reaction scheme is as follows:

Reaction Scheme: Synthesis of this compound

Starting Material: 4-Fluorocinnamic Acid Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Product: this compound

The reaction proceeds with the hydroxyl group of the carboxylic acid attacking the electrophilic center of the chlorinating agent, followed by the nucleophilic attack of the chloride ion to yield the acyl chloride. The resulting this compound is often used in subsequent reactions without extensive purification.

Precursor Chemistry in the Preparation of this compound

The primary precursor for the synthesis of this compound is 4-fluorocinnamic acid. The availability and purity of this precursor are crucial for the successful synthesis of the final product. Several synthetic routes to 4-fluorocinnamic acid have been established, providing flexibility in starting materials and reaction conditions.

Common Synthetic Routes to 4-Fluorocinnamic Acid:

| Reaction Name | Starting Materials | Key Reagents/Catalysts | Description |

| Perkin Reaction | 4-Fluorobenzaldehyde (B137897), Acetic Anhydride | Base (e.g., sodium acetate) | Condensation reaction to form the α,β-unsaturated acid. |

| Heck Reaction | 4-Fluoroiodobenzene, Acrylic Acid | Palladium catalyst, Base | A palladium-catalyzed cross-coupling reaction. ontosight.ai |

| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Malonic Acid | Base (e.g., piperidine, pyridine) | Condensation followed by decarboxylation to yield the cinnamic acid derivative. |

The Knoevenagel condensation, for example, involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base like pyridine (B92270) and piperidine. The reaction mixture is typically heated to facilitate the condensation and subsequent decarboxylation to afford 4-fluorocinnamic acid.

Stereochemical Control in the Synthesis of this compound Isomers

The double bond in the cinnamoyl moiety of this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The biological activity and chemical reactivity of compounds derived from this compound can be significantly influenced by the stereochemistry of this double bond. Therefore, controlling the synthesis to selectively produce either the (E) or (Z) isomer is of paramount importance.

The stereochemistry of the final this compound is directly determined by the stereochemistry of the precursor, 4-fluorocinnamic acid. Thus, stereoselective synthesis of the (E) and (Z) isomers of 4-fluorocinnamic acid is the key to obtaining the desired isomer of the acyl chloride.

Methods for Stereoselective Synthesis of 4-Fluorocinnamic Acid Isomers:

| Method | Target Isomer | Description |

| Wittig Reaction | (Z)-isomer predominantly | The reaction of an appropriate phosphorus ylide with 4-fluorobenzaldehyde can be tuned to favor the formation of the (Z)-alkene. ontosight.ai |

| Stereoselective Hydrogenation | (Z)-isomer | The partial hydrogenation of 4-fluorophenylpropiolic acid using a poisoned catalyst, such as Lindlar's catalyst, yields the (Z)-4-fluorocinnamic acid. |

| Heck Reaction | (E)-isomer typically | The Heck reaction between 4-fluoroiodobenzene and acrylic acid generally leads to the thermodynamically more stable (E)-isomer. ontosight.ai |

| Photochemical Isomerization | (E) to (Z) conversion | The (E)-isomer of 4-fluorocinnamic acid can be converted to the (Z)-isomer upon exposure to ultraviolet light. |

Once the desired isomer of 4-fluorocinnamic acid is obtained, it can be converted to the corresponding this compound isomer using the standard chlorination methods described in section 2.1, with retention of the double bond stereochemistry.

Reactivity and Mechanistic Investigations of 4 Fluorocinnamoyl Chloride in Complex Transformations

Acylation Reactions with Diverse Nucleophiles

The acyl chloride moiety of 4-fluorocinnamoyl chloride is highly electrophilic, rendering it susceptible to attack by a variety of nucleophiles. These reactions proceed via a nucleophilic acyl substitution mechanism, where the chloride ion serves as an excellent leaving group.

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of N-substituted 4-fluorocinnanamides. This transformation is a cornerstone of medicinal chemistry and materials science, as the resulting amide products often exhibit interesting biological activities and material properties. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct.

The general reaction proceeds as follows:

Detailed research findings have shown that this reaction is applicable to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. The reaction conditions are generally mild, often proceeding at room temperature, and provide good to excellent yields of the desired amides. For instance, the reaction of 4-fluorobenzoyl chloride, a close structural analog, with various amines in the bio-based solvent Cyrene™ has been reported to proceed efficiently, highlighting the versatility of this transformation.

Table 1: Examples of Amide Formation with this compound Analogues

| Amine Nucleophile | Product |

| Aniline | N-phenyl-4-fluorocinnanamide |

| Benzylamine | N-benzyl-4-fluorocinnanamide |

| Pyrrolidine | 1-(4-fluorocinnamoyl)pyrrolidine |

| Morpholine | 4-(4-fluorocinnamoyl)morpholine |

The kinetic profile of the reaction is characteristic of a nucleophilic acyl substitution, with the rate being dependent on the nucleophilicity of the amine and the concentration of both reactants. The electron-withdrawing fluorine atom on the phenyl ring can slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate compared to unsubstituted cinnamoyl chloride.

In a similar fashion to amide bond formation, this compound readily reacts with alcohols and phenols to form the corresponding esters. This esterification process is also a nucleophilic acyl substitution and is often catalyzed by a non-nucleophilic base like pyridine. The resulting 4-fluorocinnamate esters are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

The general esterification reaction is as follows:

Furthermore, the reactivity of this compound can be harnessed for the synthesis of lactones, which are cyclic esters. This is typically achieved through an intramolecular esterification of a hydroxy-substituted derivative of 4-fluorocinnamic acid, which can be prepared from the acid chloride. For example, a molecule containing a hydroxyl group at a suitable position in the carbon chain can undergo cyclization to form a lactone. The formation of five- and six-membered lactone rings is generally favored due to their thermodynamic stability. scribd.com

The intramolecular nature of lactonization can be facilitated by converting the carboxylic acid (derived from the hydrolysis of the acid chloride) to a mixed anhydride, which then undergoes cyclization. nih.gov This strategy has been successfully employed in the synthesis of complex natural products containing lactone moieties. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions

The vinyl halide-like reactivity of the double bond in this compound, and more commonly, the reactivity of the corresponding acid, allows it to participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

While direct cross-coupling of the acid chloride is less common than that of the corresponding aryl or vinyl halides, palladium-catalyzed reactions of cinnamoyl derivatives are known. For the synthesis of α-fluorochalcones, a plausible route would involve a palladium-catalyzed cross-coupling reaction between this compound and a suitable organometallic reagent. For instance, a Stille coupling with an α-fluoroorganotin reagent or a Suzuki-Miyaura coupling with an α-fluoroboronic acid derivative could be envisioned.

The general scheme for a Suzuki-Miyaura type coupling would be:

Chalcones, in general, are synthesized through various palladium-catalyzed methods, including the Suzuki-Miyaura, Heck, and Stille reactions. libretexts.orgwikipedia.org These reactions typically involve the coupling of an aryl or vinyl halide with an alkene or an organometallic reagent. The synthesis of fluorinated biphenyl (B1667301) derivatives via Suzuki-Miyaura coupling has been well-documented, demonstrating the feasibility of coupling fluorinated aryl compounds. mdpi.com

The cinnamoyl moiety can be incorporated into more complex molecules using a variety of other transition-metal-catalyzed cross-coupling reactions. The Heck reaction, for example, allows for the arylation or vinylation of the double bond. organic-chemistry.orgyoutube.com The general mechanism of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Stille reaction, which utilizes organotin reagents, is another powerful tool for C-C bond formation and is known to be tolerant of a wide variety of functional groups, including esters and amides. libretexts.orgthermofisher.com This makes it a suitable method for the further functionalization of derivatives of this compound.

Table 2: Overview of Potentially Applicable Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst, Base | Biaryls, Substituted alkenes |

| Heck | Alkene, Aryl/Vinyl halide | Palladium catalyst, Base | Substituted alkenes |

| Stille | Organotin reagent | Palladium catalyst | Ketones, Substituted alkenes |

| Sonogashira | Terminal alkyne | Palladium/Copper catalyst, Base | Aryl/Vinyl alkynes |

Carbonylation Reactions and Stereoselective Syntheses

The introduction of a carbonyl group into a molecule is a fundamental transformation in organic synthesis. This compound, or its derivatives, can potentially undergo carbonylation reactions in the presence of a suitable catalyst. Palladium-catalyzed carbonylation of cinnamyl chloride, a close analog, has been studied, suggesting that similar reactivity could be expected for 4-fluorocinnamoyl derivatives. researchgate.net These reactions typically involve the insertion of carbon monoxide into a carbon-metal bond, followed by reaction with a nucleophile to generate carboxylic acid derivatives. mdpi.com

Stereoselective syntheses involving this compound would aim to control the stereochemistry of reactions occurring at the double bond or at the α-carbon. For example, stereoselective reduction of the double bond could lead to the formation of chiral dihydrocinnamoyl derivatives. Furthermore, stereoselective addition of nucleophiles to the double bond, potentially catalyzed by a chiral catalyst, could generate enantiomerically enriched products. While specific examples involving this compound are not extensively reported, the principles of stereoselective synthesis are broadly applicable to α,β-unsaturated carbonyl compounds. For instance, diastereoselective intramolecular cyclizations of derivatives of cinnamic acid have been used in the synthesis of complex lactones. nih.gov

Stereospecific Synthesis of α-Fluoro-α,β-unsaturated Esters

The synthesis of α-fluoro-α,β-unsaturated esters is a significant area of research due to the unique properties conferred by the fluorine atom, which can influence the biological activity and chemical stability of molecules. A plausible pathway for the stereospecific synthesis of these esters from this compound would involve a multi-step sequence, likely initiated by an α-fluorination reaction followed by esterification.

One potential synthetic route could begin with the conversion of 4-fluorocinnamic acid to its corresponding acid chloride, this compound. This activated species could then undergo an electrophilic fluorination at the α-position. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed for such transformations. The stereochemical outcome of this step would be crucial and could potentially be controlled through the use of chiral auxiliaries or catalysts.

Following α-fluorination, the resulting α-fluoro-4-fluorocinnamoyl chloride could be reacted with a variety of alcohols in the presence of a non-nucleophilic base to yield the desired α-fluoro-α,β-unsaturated esters. The stereochemistry of the double bond, predominantly trans in the starting material, is expected to be retained throughout this sequence.

Hypothetical Research Findings for Stereospecific Synthesis of α-Fluoro-α,β-unsaturated Esters

| Entry | Alcohol (R-OH) | Fluorinating Agent | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Methanol | NFSI | Pyridine | Dichloromethane (B109758) | 75 | >98:2 |

| 2 | Ethanol | Selectfluor® | Triethylamine | Acetonitrile | 82 | >98:2 |

| 3 | Isopropanol | NFSI | 2,6-Lutidine | Tetrahydrofuran | 78 | >97:3 |

| 4 | Benzyl (B1604629) alcohol | Selectfluor® | Proton-sponge | Dichloromethane | 85 | >99:1 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.

Stereospecific Synthesis of α-Fluoro-α,β-unsaturated Amides

Similar to the synthesis of their ester counterparts, α-fluoro-α,β-unsaturated amides are valuable compounds in medicinal and materials chemistry. The synthesis of these amides from this compound would likely follow a parallel synthetic strategy.

The key intermediate, α-fluoro-4-fluorocinnamoyl chloride, once synthesized, can be readily converted to the corresponding amide by reaction with a primary or secondary amine. This amidation reaction is typically high-yielding and proceeds under mild conditions. The stereospecificity of the final product would be contingent on the stereochemical integrity of the α-fluorinated intermediate. The use of chiral amines could also introduce an additional stereocenter, leading to diastereomeric products whose ratio could be influenced by steric factors and reaction conditions.

Hypothetical Research Findings for Stereospecific Synthesis of α-Fluoro-α,β-unsaturated Amides

| Entry | Amine (R1R2NH) | Fluorinating Agent | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Aniline | NFSI | Pyridine | Dichloromethane | 88 | >98:2 |

| 2 | Diethylamine | Selectfluor® | Triethylamine | Acetonitrile | 91 | >98:2 |

| 3 | Morpholine | NFSI | DIPEA | Tetrahydrofuran | 85 | >97:3 |

| 4 | (R)-α-Methylbenzylamine | Selectfluor® | Proton-sponge | Dichloromethane | 93 | 95:5 (diastereomeric ratio) |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.

Advanced Organic Transformations and Reaction Pathways

Beyond its potential use in the synthesis of fluorinated esters and amides, this compound is a versatile substrate for a range of advanced organic transformations. Its reactivity is characterized by the presence of an acyl chloride, an activated double bond, and a fluorinated aromatic ring, making it a candidate for various cycloaddition and cross-coupling reactions.

Cycloaddition Reactions: The electron-deficient double bond in this compound makes it a potential dienophile in Diels-Alder reactions. Reaction with electron-rich dienes could lead to the formation of complex cyclic adducts with high stereocontrol. The facial selectivity of such [4+2] cycloadditions could be influenced by the steric bulk of the acyl chloride group and the potential for Lewis acid catalysis to enhance reactivity and selectivity. Furthermore, [2+2] cycloadditions with alkenes or alkynes could be envisioned under photochemical conditions, leading to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) derivatives.

Cross-Coupling Reactions: The acyl chloride moiety of this compound is amenable to various palladium-catalyzed cross-coupling reactions. For instance, a Stille coupling with organostannanes or a Suzuki coupling with boronic acids could be employed to replace the chlorine atom with a carbon-based nucleophile, leading to the formation of ketones. These reactions would likely proceed with retention of the double bond geometry. The fluorinated aromatic ring also presents a site for potential C-H activation or cross-coupling reactions, although the acyl chloride is expected to be more reactive under typical cross-coupling conditions.

Mechanistic investigations into these transformations would be crucial for understanding the role of the fluorine substituent on the reactivity and selectivity of these reactions. The electron-withdrawing nature of the fluorine atom on the phenyl ring could influence the electronic properties of the conjugated system, thereby affecting the rates and outcomes of these complex transformations.

Derivatization Strategies and Applications of 4 Fluorocinnamoyl Chloride in Specialized Syntheses

Development of Novel Organic Materials and Dyes

The unique electronic and structural properties imparted by the 4-fluorocinnamoyl group are leveraged in the synthesis of advanced organic materials, including those with applications in nonlinear optics and liquid crystal technology.

Chalcone derivatives, readily synthesized from 4-fluorocinnamoyl chloride, are a class of compounds extensively studied for their nonlinear optical (NLO) properties. The general synthesis involves a Friedel-Crafts acylation reaction between this compound and an electron-rich aromatic compound, such as anisole, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting 4-fluorochalcone (B155551) possesses a donor-π-acceptor structure, which is crucial for second-order NLO activity. The fluorine substituent can enhance the material's thermal stability and modify its crystalline packing, which are important factors for practical NLO applications.

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | Anisole | AlCl₃ | 1-(4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Nonlinear Optical Material |

The 4-fluorocinnamate moiety is also a valuable component in the design of liquid crystals. The rod-like shape of the cinnamoyl group, combined with the polar fluorine atom, can induce or enhance mesomorphic properties. Esterification of this compound with long-chain aliphatic alcohols or phenols yields liquid crystalline compounds. The fluorine atom's electronegativity and size influence the dielectric anisotropy and melting behavior of the final material, making it a key element in tuning the properties of liquid crystal displays.

Synthesis of Specialty Chemicals and Functional Molecules

This compound is a key intermediate in the synthesis of a variety of specialty chemicals and functional molecules, including chalcones, which are known for their broad spectrum of biological activities.

As mentioned previously, Friedel-Crafts acylation is a primary method for the synthesis of 4-fluorochalcones. These compounds are not only of interest in materials science but also as specialty chemicals with potential pharmaceutical applications. The α,β-unsaturated ketone functionality in chalcones makes them versatile precursors for the synthesis of other complex molecules through reactions such as Michael addition and cyclization.

| Reactant | Reagent | Product Class | Significance |

| This compound | Aromatic Compound (e.g., benzene) | Chalcone | Precursor for heterocyclic synthesis, biologically active molecules |

Furthermore, the acyl chloride group of this compound can readily undergo nucleophilic substitution with a variety of nucleophiles, such as amines and alcohols, to produce amides and esters, respectively. These reactions are fundamental in the synthesis of a wide array of functional molecules. For instance, the reaction with specific amines can lead to the formation of compounds with tailored biological or chemical properties.

Construction of Complex Polycyclic and Heterocyclic Systems

The reactivity of this compound is harnessed in the construction of complex polycyclic and heterocyclic systems, which are scaffolds for many biologically active compounds.

A plausible synthetic route to 4-substituted-3-halo-2-quinolones commences with the reaction of this compound with a substituted aniline. This initial acylation step yields an N-aryl-4-fluorocinnamide intermediate. Subsequent intramolecular Friedel-Crafts cyclization, promoted by a strong acid such as polyphosphoric acid or triflic acid, leads to the formation of a 4-(4-fluorophenyl)-3,4-dihydro-2-quinolone.

To introduce the halogen at the 3-position and aromatize the ring to a quinolone, a Vilsmeier-Haack type reaction can be employed. Treatment of the dihydroquinolone with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), can result in the formation of a 3-chloro-2-quinolone derivative. The 4-(4-fluorophenyl) substituent is retained in the final product.

| Intermediate | Reagent | Product |

| 4-(4-fluorophenyl)-3,4-dihydro-2-quinolone | POCl₃ / DMF (Vilsmeier Reagent) | 3-Chloro-4-(4-fluorophenyl)-2-quinolone |

Mesoionic compounds are a class of dipolar five-membered heterocyclic compounds. The synthesis of 1,3,4-thiadiazolium mesoionic derivatives can be achieved using this compound. The reaction typically involves the condensation of a thiohydrazide with the acyl chloride. For example, the reaction of this compound with a substituted thiohydrazide, such as N-phenylthiobenzohydrazide, in the presence of a base, would lead to an intermediate that can cyclize to form a mesoionic 1,3,4-thiadiazolium derivative. In this structure, the 4-fluorocinnamoyl group would be attached to an exocyclic atom of the thiadiazole ring. The exact nature of the mesoionic system (e.g., an anhydro-4-acyl-5-hydroxy-1,3,4-thiadiazolium hydroxide) depends on the specific thiohydrazide and reaction conditions used.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Substituted Thiohydrazide | Mesoionic 1,3,4-Thiadiazolium Derivative |

Pharmacological and Agrochemical Research of 4 Fluorocinnamoyl Chloride Derivatives

Applications in Pharmaceutical Development as Key Intermediates

4-Fluorocinnamoyl chloride serves as a crucial building block in the synthesis of diverse derivatives with significant potential in pharmacological and agrochemical research. Its utility as a key intermediate allows for the incorporation of the 4-fluorocinnamoyl moiety into various molecular scaffolds, leading to the development of novel compounds with enhanced biological activities. This section will explore the application of these derivatives in pharmaceutical development, with a focus on their roles in anticancer and antiviral research.

Anticancer Activities of Cinnamoyl Derivatives

The cinnamoyl group, particularly when substituted with a fluorine atom, has been identified as a valuable pharmacophore in the design of anticancer agents. The introduction of this moiety can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, often leading to improved cytotoxic and antiproliferative effects.

Research into the anticancer potential of cinnamoylated barbituric acid derivatives has shown that substitutions on the benzyl (B1604629) ring play a significant role in their antiproliferative activities. The synthesis of various barbituric acid derivatives has been undertaken to explore their efficacy as potent anticancer agents. jst.go.jp

Studies have revealed that introducing electron-withdrawing groups, such as fluorine, onto the benzyl ring of these derivatives can lead to a considerable increase in their antiproliferative effects. nih.gov The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines. For instance, the inhibitory activity of related halogenated benzylidene barbiturates has been quantified, demonstrating their potential in cancer therapy.

| Compound | Substitution | BEL-7402 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|---|---|

| 3c | 3-F | 6.74 | - | - |

| 3f | 3-Cl | 5.89 | 6.28 | 3.22 |

| 3g | 4-Cl | - | 8.36 | - |

| 3h | 2,5-Cl | 8.30 | 4.17 | 1.04 |

| 3k | 3-Br | 3.46 | 3.42 | - |

IC₅₀: The half maximal inhibitory concentration. BEL-7402 (human liver cancer), HCT-116 (human colon cancer), MCF-7 (human breast cancer). A '-' indicates that the data was not reported. nih.gov

The mechanism behind the enhanced activity of these derivatives is thought to involve the induction of oxidative stress within cancer cells. It has been observed that some of these compounds can increase the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while decreasing the ratio of glutathione (B108866) to glutathione disulfide (GSH/GSSG) and mitochondrial membrane potential (MMP), ultimately leading to cell cycle arrest. nih.gov

Mesoionic 1,3,4-thiadiazolium compounds represent another class of derivatives where the cinnamoyl moiety contributes to significant biological activity. These compounds possess a unique electronic structure that allows them to cross cellular membranes and interact with intracellular targets. researchgate.net The anticancer properties of this heterocyclic ring system are an active area of research. nih.gov

A specific derivative, 4-phenyl-5-(4-fluorocinnamoyl)-1,3,4-thiadiazolium-2-phenylamine chloride, designated as MI-4F, has been evaluated for its antimelanoma activity. In vitro studies on B16-F10 murine melanoma cells have demonstrated the cytotoxic effects of this compound. When compared to other derivatives with different substituents on the cinnamoyl ring, MI-4F showed a notable impact on cell viability.

| Compound | Cinnamoyl Ring Substituent | Concentration (µM) | B16-F10 Cell Viability (%) |

|---|---|---|---|

| MI-4F | 4-F | 50 | 22 |

| MI-2,4diF | 2,4-diF | 50 | 50 |

| MI-D | 4-NO₂ | 50 | 8 |

| MI-J | 4-OH | 50 | No significant effect |

Data from in vitro studies on B16-F10 murine melanoma cells. jst.go.jp

The research indicates that the electron-withdrawing nature of the substituent on the cinnamoyl ring influences the compound's effectiveness. While the nitro-substituted derivative (MI-D) showed the highest potency, the fluoro-substituted MI-4F also demonstrated a significant reduction in cancer cell viability. jst.go.jp However, the in vivo effect of MI-4F on tumor growth was not found to be significant in the same study. jst.go.jp

Ecteinascidins are potent antitumor agents of marine origin. mdpi.com Chemical modification of these complex molecules is a strategy employed to enhance their therapeutic properties. The introduction of acyl groups at the 2'-N position of ecteinascidin 770 has been explored to improve its cytotoxicity profile.

Among various acyl derivatives, the 2'-N-4-fluorocinnamoyl derivative of ecteinascidin 770 has been shown to be an extremely potent compound. Research has demonstrated that this specific modification leads to a dramatic increase in cytotoxicity against human cancer cell lines. jst.go.jpnih.gov

| Compound | Cytotoxicity Enhancement vs. Ecteinascidin 770 (HCT116 Cell Line) |

|---|---|

| 2'-N-4-fluorocinnamoyl ecteinascidin 770 | Approximately 70-fold higher |

| 2'-N-3-quinolineacyl ecteinascidin 770 | Approximately 50-fold higher |

HCT116: human colon carcinoma cell line. nih.gov

These findings highlight that the incorporation of a 4-fluorocinnamoyl group is a highly effective strategy for enhancing the anticancer activity of ecteinascidin 770. This derivative stands out as a promising lead for further optimization and development in cancer chemotherapy. nih.gov

Antiviral Properties, Including Anti-HIV-1 Activity

Derivatives of this compound have also been investigated for their antiviral properties. The unique structural and electronic features of the 4-fluorocinnamoyl group can contribute to the inhibition of viral replication and other key processes in the viral life cycle.

Phorbol (B1677699) esters are a class of compounds known for a range of biological activities, including anti-HIV-1 activity. The synthesis of novel phorbol ester derivatives is a strategy to identify new and potent antiviral agents.

One such derivative, 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol (compound 3c), has demonstrated remarkable anti-HIV-1 activity. This compound was identified among a series of synthesized phorbol derivatives and stood out for its potent inhibitory effects.

| Compound | EC₅₀ (nmol·L⁻¹) | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|

| 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol | 2.9 | 11,117.24 |

EC₅₀: The 50% effective concentration for inhibiting HIV-1. CC₅₀: The 50% cytotoxic concentration.

The high selectivity index of this compound indicates a favorable window between its antiviral efficacy and its toxicity to host cells. Further mechanistic studies suggest that this derivative may act as both an HIV-1 entry inhibitor and a reverse transcriptase inhibitor, making it a promising candidate for the development of new anti-HIV drugs.

Anticonvulsant Activities of Synthesized Derivatives

The search for novel antiepileptic drugs has led researchers to explore a wide range of chemical scaffolds. Derivatives of cinnamoyl chloride, including those with fluorine substitutions, have been investigated for their potential to mitigate seizures.

In the quest for new treatments for epilepsy, researchers have designed and synthesized a series of cinnamoyl derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime. nih.gov The synthesis of these novel compounds involved the reaction of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime with various substituted cinnamoyl chlorides. nih.gov

The anticonvulsant properties of these newly synthesized substances were evaluated using the maximal electroshock (MES) test, a common screening method for potential antiepileptic drugs. nih.gov Several of the synthesized cinnamoyl derivatives demonstrated a significant ability to reduce the severity of convulsive episodes and completely prevent mortality in animal models following MES. nih.gov

A structure-activity relationship investigation was conducted to understand how different chemical substitutions on the cinnamoyl moiety affect the anticonvulsant activity. nih.gov Among the tested compounds, GIZH-348, the O-(4-chlorophenyl)acryloyl)oxime derivative, was identified as the most effective. nih.gov

Table 1: Anticonvulsant Activity of Selected Cinnamoyl Derivatives of Dibenzo[b,d]furan-1-(2H)-one Oxime

| Compound | Substitution on Cinnamoyl Moiety | Anticonvulsant Activity (MES Test) |

|---|---|---|

| GIZH-348 | 4-chloro | Most effective compound, preventing convulsions and death at 10-20 mg/kg. nih.gov |

Anti-inflammatory Effects (e.g., Sorbicillinoid Analogues)

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents is a key area of pharmaceutical research. Derivatives of this compound have been incorporated into complex molecules to assess their anti-inflammatory potential.

In one study, a series of new sorbicillinoid analogues were synthesized to evaluate their anti-inflammatory activities. frontiersin.org Sorbicillinoids are a class of natural products known for their diverse biological effects. The researchers discovered that substituting the side chain of the sorbicillinoid core with an (E)-3-(4-fluorophenyl)-2-propenoyl group significantly enhanced the inhibitory effects of the derivatives on nitric oxide (NO) production. frontiersin.org The (E)-3-(4-fluorophenyl)-2-propenoyl moiety is directly derived from 4-fluorocinnamic acid, with this compound being a reactive precursor for its incorporation.

The study found that these fluorinated derivatives also inhibited the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of NO during inflammation. frontiersin.org The inhibition of both NO production and iNOS expression was observed in mouse macrophages stimulated by lipopolysaccharides (LPS), a model for inducing an inflammatory response. frontiersin.org Among the 29 synthesized analogues, compounds 4b and 12b , which contained the fluorinated side chain, demonstrated the strongest anti-inflammatory activities. frontiersin.org

Table 2: Anti-inflammatory Activity of Sorbicillinoid Analogues

| Compound | Key Structural Feature | Effect on NO Production | Effect on iNOS Expression |

|---|---|---|---|

| 4b | (E)-3-(4-fluorophenyl)-2-propenoyl side chain | Significant inhibition frontiersin.org | Significant inhibition frontiersin.org |

| 12b | (E)-3-(4-fluorophenyl)-2-propenoyl side chain | Significant inhibition frontiersin.org | Significant inhibition frontiersin.org |

Cardiovascular Research (e.g., Coronary-dilatory properties)

Research into the parent compounds, cinnamic acid and cinnamaldehyde (B126680), has revealed a range of cardiovascular protective effects. These findings suggest that derivatives, such as those synthesized from this compound, may also possess beneficial cardiovascular properties.

Studies have shown that cinnamic acid and its derivatives can contribute to the regulation of glucose and lipid metabolism, which are key factors in cardiovascular health. nih.govmdpi.com Furthermore, cinnamaldehyde has been observed to induce vascular relaxation. mdpi.com This vasodilation effect is crucial for maintaining healthy blood pressure and blood flow. Investigations into the mechanisms of action have indicated that cinnamaldehyde may exert its effects through the inhibition of Ca2+ influx and sensitivity in vascular smooth muscle cells, as well as by preserving nitric oxide levels, which promotes endothelium-dependent relaxation. mdpi.com

Additionally, cinnamaldehyde has demonstrated cardioprotective effects in preclinical models of myocardial ischemia by reducing cardiac injury and inflammation. mdpi.com These protective actions are attributed to its antioxidant and anti-inflammatory properties. mdpi.com While direct studies on the coronary-dilatory properties of this compound derivatives are limited, the established cardiovascular activities of the core cinnamoyl structure provide a strong rationale for their investigation in this area. The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability of a compound, potentially leading to improved therapeutic effects.

Table 3: Cardiovascular Effects of Cinnamic Acid and Cinnamaldehyde

| Compound | Observed Cardiovascular Effect | Potential Mechanism of Action |

|---|---|---|

| Cinnamic Acid | Regulation of glucose and lipid metabolism nih.govmdpi.com | Modulation of metabolic enzymes and pathways. nih.gov |

Role in Agrochemical Industry for Crop Protection Agents

The agrochemical industry is continually searching for new and effective molecules to protect crops from pests and diseases. Fluorine-containing compounds have become increasingly important in the development of modern pesticides due to the unique properties that the fluorine atom imparts to a molecule. nih.gov The introduction of fluorine can enhance a compound's efficacy, metabolic stability, and lipophilicity, which can improve its uptake and transport within the target pest or plant. nih.gov

While specific, commercialized crop protection agents directly synthesized from this compound are not prominently documented in publicly available literature, its structural features make it a plausible building block for the synthesis of novel agrochemicals. The fluorinated phenyl ring and the reactive acyl chloride group allow for its incorporation into a variety of molecular scaffolds.

The broader class of fluorinated aromatic compounds is well-represented in the agrochemical sector. For instance, compounds containing pyrazole (B372694) and polyfluoro-substituted phenyl moieties have been developed as insecticides. nih.gov The development of such compounds often involves the use of reactive intermediates like acyl chlorides to build the final complex molecule. Therefore, this compound represents a potential starting material or intermediate for the synthesis of new generations of fungicides, herbicides, and insecticides.

Structure Activity Relationship Sar Investigations of 4 Fluorocinnamoyl Chloride Derivatives

Influence of Fluorine Atom Position on Biological Activity Profiles

The strategic placement of a fluorine atom on the phenyl ring of cinnamoyl derivatives can dramatically alter their biological activity and selectivity towards specific targets. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow it to modulate a molecule's lipophilicity, metabolic stability, and binding interactions.

Research into a series of fluorine-substituted cinnamic acid derivatives has shed light on the critical role of the halogen's position in determining their efficacy as cholinesterase inhibitors. A significant finding from these studies is the differential activity of positional isomers against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the nervous system.

Detailed investigations have revealed that the substitution pattern on the aromatic ring dictates the inhibitory profile. Specifically, compounds featuring a fluorine atom at the para (4-position) of the phenyl ring demonstrate potent inhibitory activity against AChE while showing poor activity against BChE. Conversely, when the fluorine atom is moved to the ortho (2-position), the selectivity is reversed; these analogs exhibit potent inhibition of BChE but are less effective against AChE. This positional effect highlights how subtle changes in the molecular structure can be exploited to achieve target selectivity. For instance, one of the most potent and selective AChE inhibitors from a studied series was a derivative with a para-substituted chlorine (compound 6d), which is electronically similar to fluorine.

| Fluorine Position | Effect on Acetylcholinesterase (AChE) Activity | Effect on Butyrylcholinesterase (BChE) Activity | Selectivity Profile |

|---|---|---|---|

| para-position (4-Fluoro) | Potent Inhibition | Poor Inhibition | Selective for AChE over BChE |

| ortho-position (2-Fluoro) | Poor Inhibition | Potent Inhibition | Selective for BChE over AChE |

Stereoisomeric Effects on Pharmacological Efficacy

Stereoisomerism, particularly the geometric isomerism around the carbon-carbon double bond (C=C), is a crucial factor that governs the pharmacological efficacy of cinnamoyl derivatives. The trans (E) and cis (Z) isomers of a compound can have vastly different three-dimensional shapes, leading to distinct interactions with biological targets and, consequently, different activity profiles. While the trans isomer of cinnamic acid and its derivatives is typically more common and thermodynamically stable, studies have shown that the less stable cis isomer can exhibit significantly enhanced biological effects.

A comparative study on the anti-invasive activity of cis-cinnamic acid (c-CA) and trans-cinnamic acid (t-CA) against human lung adenocarcinoma cells provides a clear example of this stereoisomeric influence. Both isomers were found to be inhibitors of cancer cell invasion, but their potency differed markedly. The cis isomer demonstrated higher activity, achieving a significant reduction in invasive ability at a lower concentration than its trans counterpart. Specifically, a 50 µM concentration of c-CA was required to reduce cell invasion to 68% relative to the control, whereas a concentration of 100 µM of t-CA was needed to achieve a similar effect (65% reduction).

This trend of superior activity for the cis isomer has also been observed in the context of antimicrobial research. In a study evaluating activity against multiple-drug resistant Mycobacterium tuberculosis, the antituberculosis effect of c-CA was found to be approximately 120 times greater than that of t-CA. This dramatic difference underscores the profound impact that molecular geometry has on pharmacological efficacy.

| Compound | Biological Activity | Finding | Reference |

|---|---|---|---|

| cis-Cinnamic Acid (c-CA) | Anti-Invasion (Lung Adenocarcinoma) | Significantly reduced invasion at 50 µM. Appears more potent than the trans isomer. | |

| trans-Cinnamic Acid (t-CA) | Anti-Invasion (Lung Adenocarcinoma) | Required a higher concentration (100 µM) for a similar effect to the cis isomer. | |

| cis-Cinnamic Acid (c-CA) | Antituberculosis (MDR-TB) | Activity was approximately 120-fold higher than the trans isomer. | |

| trans-Cinnamic Acid (t-CA) | Antituberculosis (MDR-TB) | Significantly less potent than the cis isomer. |

Computational Approaches in SAR: Pharmacophore Modeling and Molecular Docking

Computational methods are indispensable tools in modern SAR investigations, enabling the rational design of novel derivatives. Pharmacophore modeling and molecular docking are two such approaches that provide deep insights into the molecular interactions between a ligand and its biological target.

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary to trigger or block a specific biological response. A pharmacophore model defines the spatial arrangement of key features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For a series of 4-fluorocinnamoyl chloride derivatives, a ligand-based pharmacophore model could be generated from the most active compounds. This model would serve as a 3D query to perform virtual screening of large chemical databases, rapidly identifying novel compounds that possess the required features for activity and are therefore worthy of synthesis and biological testing.

Molecular docking complements pharmacophore modeling by predicting the preferred binding orientation of a ligand within the active site of a target protein. This technique calculates a score that estimates the binding affinity, helping to rank potential drug candidates. For this compound derivatives, docking studies could be used to visualize how these molecules fit into a target's binding pocket, revealing key interactions such as hydrogen bonds with the carbonyl group or hydrophobic interactions involving the fluorophenyl ring. By comparing the docking poses and scores of different derivatives (e.g., ortho vs. para isomers or cis vs. trans isomers), researchers can build a structural rationale for the observed differences in their biological activities. Together, these computational strategies accelerate the drug discovery process by prioritizing the most promising molecules for further development.

Elucidation of Molecular Mechanisms Underlying Bioactivity

Understanding the molecular mechanism of action is crucial for linking a compound's structure to its biological effect. For derivatives of this compound, mechanistic studies have begun to unravel how they exert their pharmacological activities at the molecular level.

In the context of cholinesterase inhibition, enzyme kinetic studies have provided valuable insights. An investigation into a potent AChE inhibitor from a series of halogenated cinnamic acid derivatives revealed that it functions through a mixed-type inhibitory mechanism. Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). This dual action mechanism distinguishes it from purely competitive or noncompetitive inhibitors.

For the anti-cancer activities observed with cinnamic acid isomers, the mechanism has been linked to the inhibition of specific enzymes involved in tumor progression. Both cis- and trans-cinnamic acid were shown to dose-dependently reduce the activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in human lung adenocarcinoma cells. These enzymes play a critical role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. By inhibiting MMP-2 and MMP-9, these compounds can suppress the motility and invasive potential of cancer cells.

Furthermore, the potent antitubercular effect of cis-cinnamic acid has been attributed to a direct physical mechanism. Electron microscopy revealed that the compound causes significant injury to the outer layer of the cell wall of multiple-drug resistant Mycobacterium tuberculosis bacilli. This physical disruption of the protective cell envelope likely contributes to its powerful bactericidal activity.

Advanced Analytical and Spectroscopic Characterization of 4 Fluorocinnamoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 4-Fluorocinnamoyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecule's atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and vinyl protons. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet system due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. Protons ortho to the fluorine atom will show coupling to ¹⁹F, further splitting their signals. The vinyl protons (Hα and Hβ) of the cinnamoyl group will present as doublets in the olefinic region of the spectrum. The coupling constant (J-value) between these two protons is characteristic of the trans configuration, which is the predominant isomer.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride is characteristically found in the downfield region of the spectrum. The carbons of the aromatic ring will show splitting due to coupling with the directly attached fluorine atom (¹JCF) and to a lesser extent, with the fluorine atom over two or three bonds (²JCF and ³JCF). The vinyl carbons will also appear in the olefinic region. By comparing the chemical shifts with those of similar compounds like 4-fluorocinnamic acid and cinnamoyl chloride, a complete assignment of the carbon skeleton can be achieved.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| Carbonyl (C=O) | ~165-170 | s |

| Vinylic (α-CH) | ~125-130 | s |

| Vinylic (β-CH) | ~145-150 | s |

| Aromatic (C-F) | ~160-165 | d, ¹JCF ≈ 250 Hz |

| Aromatic (CH ortho to C-F) | ~115-120 | d, ²JCF ≈ 22 Hz |

| Aromatic (CH meta to C-F) | ~130-135 | d, ³JCF ≈ 9 Hz |

| Aromatic (Cipso to vinyl) | ~130-135 | d, ⁴JCF ≈ 3 Hz |

Note: The predicted chemical shifts and coupling constants are based on data from analogous compounds and theoretical predictions. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (184.59 g/mol ). Due to the presence of chlorine, the molecular ion peak will be accompanied by an isotope peak (M+2) at a ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom.

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound are expected to include:

Loss of a chlorine radical: This would result in the formation of the 4-fluorocinnamoyl cation, a stable acylium ion.

Cleavage of the C-C bond between the carbonyl group and the vinyl group: This could lead to the formation of the 4-fluorostyrene (B1294925) radical cation and the chlorocarbonyl radical.

Fragmentation of the aromatic ring: This can lead to the loss of small neutral molecules like CO or C₂H₂.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 184/186 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 149 | [M-Cl]⁺ (4-Fluorocinnamoyl cation) |

| 123 | [FC₆H₄CH=CH]⁺ |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorption bands include:

C=O stretch: A strong, sharp absorption band in the region of 1750-1800 cm⁻¹, which is characteristic of an acyl chloride. This band is typically at a higher wavenumber than the carbonyl stretch of a corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.

C=C stretch (alkene): A medium intensity band around 1620-1640 cm⁻¹.

C=C stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong absorption in the 1150-1250 cm⁻¹ region.

C-Cl stretch: An absorption in the 600-800 cm⁻¹ range.

=C-H bend (trans-alkene): A characteristic strong band around 960-980 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1770 | Acyl Chloride (C=O) | Stretch |

| ~1630 | Alkene (C=C) | Stretch |

| ~1500-1600 | Aromatic (C=C) | Stretch |

| ~1200 | Aryl-F | Stretch |

| ~970 | trans-Alkene (=C-H) | Bend (Out-of-plane) |

| ~750 | C-Cl | Stretch |

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation and analysis of this compound from reaction mixtures or for the analysis of its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is amenable to analysis by GC-MS. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. However, the high reactivity of the acyl chloride group can sometimes lead to degradation or reaction with active sites in the GC system. Derivatization to a more stable ester or amide may be employed for more robust analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile derivatives of this compound. The separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. LC-MS is widely used in metabolomics and biotransformation studies to separate and identify derivatives such as 4-fluorocinnamoyl-CoA from complex biological matrices.

Application of ESI-MS/MS in Biotransformation and Metabolite Identification Studies (e.g., 4-fluorocinnamoyl-CoA)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique used to study the biotransformation of this compound and identify its metabolites. A key derivative in biological systems is 4-fluorocinnamoyl-CoA.

In a typical ESI-MS/MS experiment, the 4-fluorocinnamoyl-CoA molecule is ionized in the ESI source, and the resulting parent ion is selected in the first mass analyzer. This parent ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting daughter ions are analyzed in the second mass analyzer, producing a characteristic fragmentation spectrum.

For 4-fluorocinnamoyl-CoA, the positive ion ESI-MS spectrum would show a prominent protonated molecular ion ([M+H]⁺). The MS/MS fragmentation of this ion is highly informative. A characteristic fragmentation is the cleavage of the thioester bond, leading to the formation of a 4-fluorocinnamoyl fragment and the CoA moiety. Further fragmentation of the CoA part can also be observed. spectrabase.com This technique allows for the unambiguous identification of 4-fluorocinnamoyl-CoA and its metabolites in complex biological samples, such as in studies of microbial degradation pathways. spectrabase.com

Biochemical Pathways and Environmental Fates of Fluorinated Cinnamoyl Compounds

Microbial Degradation Mechanisms of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules significantly alters their chemical and physical properties, often enhancing their stability and resistance to degradation. This is primarily due to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. Consequently, many fluorinated organic compounds are persistent in the environment. However, microbial communities have demonstrated the capacity to degrade a variety of these compounds, including fluoroaromatics. The susceptibility of a fluorinated compound to microbial degradation is largely dependent on the degree of fluorination and the position of the fluorine substituents on the aromatic ring.

Research has shown that lightly fluorinated molecules are more amenable to breakdown in the environment compared to their heavily fluorinated counterparts. Microbial degradation of fluoroaromatics can proceed through various catabolic pathways, often involving initial activation of the molecule at a non-fluorinated site. This strategy allows microbial enzymes to circumvent the high energy barrier required for direct cleavage of the C-F bond.

A notable example of the microbial degradation of a fluorinated cinnamic acid derivative is the complete mineralization of 4-fluorocinnamic acid (4-FCA) by a bacterial consortium consisting of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. In this synergistic relationship, Arthrobacter sp. G1 is responsible for the initial breakdown of the 4-FCA side chain, converting it into 4-fluorobenzoic acid (4-FBA). The resulting 4-FBA is then utilized by Ralstonia sp. strain H1, which cleaves the aromatic ring and releases the fluoride (B91410) ion, leading to the complete mineralization of the compound. This process highlights a common strategy in microbial degradation of complex organic molecules, where different species in a consortium carry out distinct steps of the catabolic pathway. The degradation of the side chain of 4-FCA by Arthrobacter sp. G1 proceeds via a β-oxidation mechanism.

Enzymatic Biotransformation of 4-Fluorocinnamoyl Derivatives

The biotransformation of 4-fluorocinnamoyl derivatives, such as 4-fluorocinnamic acid (4-FCA), is initiated by the enzymatic activation of the carboxylic acid group. In the case of the degradation of 4-FCA by Arthrobacter sp. strain G1, the first step is the formation of a coenzyme A (CoA) thioester, a reaction catalyzed by 4-fluorocinnamoyl-CoA ligase. This activation step is crucial as it prepares the molecule for subsequent enzymatic reactions in the β-oxidation pathway.

Following the formation of 4-fluorocinnamoyl-CoA, a series of enzymatic transformations occur, leading to the shortening of the side chain. The enzymes involved in this pathway have been identified in cell extracts of Arthrobacter sp. G1 and include 4-fluorocinnamoyl-CoA hydratase, 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase, and 4-fluorophenyl-β-keto propionyl-CoA thiolase. The sequential action of these enzymes results in the cleavage of the side chain and the formation of 4-fluorobenzoic acid (4-FBA).

The subsequent degradation of 4-FBA by Ralstonia sp. strain H1 involves the cleavage of the aromatic ring. This process is initiated by the conversion of 4-FBA to 4-fluorocatechol, which then undergoes ortho-cleavage. The enzymatic machinery for this ring-cleavage pathway is a key component of the complete mineralization of the original 4-fluorocinnamic acid molecule. The table below summarizes the enzymatic steps in the degradation of 4-fluorocinnamic acid by the Arthrobacter and Ralstonia consortium.

| Step | Substrate | Enzyme | Product | Organism |

| 1 | 4-Fluorocinnamic acid | 4-Fluorocinnamoyl-CoA ligase | 4-Fluorocinnamoyl-CoA | Arthrobacter sp. G1 |

| 2 | 4-Fluorocinnamoyl-CoA | 4-Fluorocinnamoyl-CoA hydratase | 4-Fluorophenyl-β-hydroxy propionyl-CoA | Arthrobacter sp. G1 |

| 3 | 4-Fluorophenyl-β-hydroxy propionyl-CoA | 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | 4-Fluorophenyl-β-keto propionyl-CoA | Arthrobacter sp. G1 |

| 4 | 4-Fluorophenyl-β-keto propionyl-CoA | 4-Fluorophenyl-β-keto propionyl-CoA thiolase | 4-Fluorobenzoic acid | Arthrobacter sp. G1 |

| 5 | 4-Fluorobenzoic acid | Dioxygenase | 4-Fluorocatechol | Ralstonia sp. H1 |

| 6 | 4-Fluorocatechol | Catechol 1,2-dioxygenase | 3-Fluoro-cis,cis-muconate | Ralstonia sp. H1 |

Environmental Impact and Considerations for Fluorinated Organic Compounds

The widespread use of fluorinated organic compounds in various industrial and commercial applications has led to their distribution in the environment. A primary concern associated with these compounds is their persistence, which is a direct consequence of the stability of the C-F bond. Many fluorinated compounds are resistant to both biotic and abiotic degradation processes, leading to their accumulation in soil, water, and biota.

The environmental fate of fluorinated organic compounds is highly dependent on their structure. For instance, per- and polyfluoroalkyl substances (PFAS) are notoriously persistent and have been dubbed "forever chemicals." While lightly fluorinated compounds, such as some fluorinated aromatics, may be more susceptible to biodegradation, their degradation can sometimes lead to the formation of metabolites that are also persistent or potentially more toxic than the parent compound.

The ecotoxicity of fluorinated aromatic compounds can vary. Some studies have suggested that the toxicity of certain fluoroaromatics is comparable to their non-fluorinated counterparts, while for others, the toxicity can be significantly different. For example, it has been noted that some polyfluoroaromatic compounds are less toxic than their non-fluorinated analogs. The introduction of fluorine can also impact the mobility and bioavailability of a compound in the environment.

Emerging Research Directions and Future Perspectives in 4 Fluorocinnamoyl Chloride Chemistry

Innovations in Green Chemistry for Sustainable Synthesis of 4-Fluorocinnamoyl Chloride

The synthesis of acyl chlorides, including this compound, has traditionally relied on reagents like thionyl chloride (SOCl₂) and oxalyl chloride. nii.ac.jp While effective, these reagents generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), posing environmental and handling challenges. The future of this compound synthesis is increasingly geared towards "green" and sustainable practices that minimize waste, reduce energy consumption, and utilize safer chemicals.

Key innovations in this area include:

Alternative Chlorinating Agents: Research is exploring the use of industrial byproducts as chlorinating agents. For instance, a patented method describes the use of silicon tetrachloride (SiCl₄), a major byproduct of the polysilicon and organosilicon industries, to convert cinnamic acid to cinnamoyl chloride. google.com This approach transforms a toxic industrial waste product into a valuable reagent, significantly improving the process's environmental footprint. google.com The fundamental reaction is: 4R-COOH + SiCl₄ → 4R-COCl + Si(OH)₄

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems is a core principle of green chemistry. The development of catalysts that can efficiently generate the acyl chloride from 4-fluorocinnamic acid using a benign chlorine source would represent a significant breakthrough.

Solvent Selection and Flow Chemistry: The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which can be derived from renewable resources, is being investigated for acyl chloride formation. rsc.org Coupling this with continuous flow chemistry offers numerous advantages over traditional batch processing. Flow reactors can enhance heat transfer, improve safety by minimizing the volume of hazardous reagents at any given time, and increase efficiency, leading to higher yields and purity in shorter reaction times. rsc.org Preliminary studies on similar acid activations show that heating to 80 °C in a flow system can achieve complete conversion in as little as 20 minutes. rsc.org

Biocatalysis: Although still in early stages for acyl chloride synthesis, biocatalysis offers a highly promising green alternative. nih.gov The use of enzymes or whole-cell systems could enable the synthesis of this compound or its derivatives under mild, aqueous conditions, eliminating the need for harsh chemicals and organic solvents. nih.gov

The adoption of these green chemistry principles is crucial for the sustainable industrial-scale production of this compound, aligning chemical manufacturing with environmental stewardship.

Rational Design of Next-Generation this compound Derivatives

This compound serves as a scaffold for creating diverse libraries of derivatives, primarily amides and esters, with a wide range of biological activities. Rational design, often aided by computational tools, is pivotal in developing next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

The design process focuses on several key aspects:

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental concept in medicinal chemistry that systematically modifies a lead compound to understand how structural changes affect biological activity. researchgate.net For cinnamoyl derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical for activity. nih.gov The fluorine atom at the 4-position is a key modification known to enhance metabolic stability and binding affinity. nih.govresearchgate.net Further exploration involves synthesizing analogs with varied substituents to probe interactions with biological targets and optimize efficacy.

Computational and Molecular Modeling: Advanced computational methods are accelerating the drug discovery process. eco-vector.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are used to predict how newly designed derivatives will interact with specific protein targets. eco-vector.comnih.gov For example, docking studies can predict the binding mode of a cinnamoyl derivative within the active site of an enzyme like cyclooxygenase-2 (COX-2) or p300 histone acetyltransferase, guiding the design of more potent inhibitors. nih.govnih.gov

Fluorine as a Bioisostere: The unique properties of fluorine—its small size, high electronegativity, and ability to form strong bonds with carbon—make it a valuable bioisostere for hydrogen or a hydroxyl group. researchgate.net In drug design, introducing fluorine can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic pathways. researchgate.net The rational placement of additional fluorine atoms or fluorinated motifs (e.g., -CF₃) on the this compound scaffold is a key strategy for fine-tuning the pharmacological properties of its derivatives. mdpi.com

Molecular Hybridization: This strategy involves combining the pharmacophoric features of two or more different bioactive compounds into a single hybrid molecule. researchgate.net Derivatives of this compound can be hybridized with other known pharmacophores, such as pyrrole (B145914) or coumarin (B35378) scaffolds, to create multi-target ligands. nih.govnih.gov This approach is particularly promising for complex multifactorial diseases like cancer and Alzheimer's disease. researchgate.netnih.gov

These rational design strategies are instrumental in navigating the vast chemical space of this compound derivatives to identify candidates with superior therapeutic potential.

Exploration of Novel Therapeutic Targets and Biomedical Applications

Derivatives synthesized from this compound are being actively investigated for a multitude of biomedical applications, with research continually uncovering new potential therapeutic targets. The inherent biological activity of the cinnamoyl scaffold, enhanced by the 4-fluoro substitution, makes it a privileged structure in medicinal chemistry. nih.gov

Current areas of exploration include:

Anticancer Agents: Cinnamide derivatives have shown significant potential as anticancer agents. nih.gov A study on newly synthesized p-fluorocinnamide derivatives revealed cytotoxic activity against the HepG2 liver cancer cell line, with some compounds showing higher potency than the standard drug staurosporine. nih.gov Other cinnamoyl derivatives have been evaluated against glioblastoma and neuroblastoma cell lines, inhibiting cancer cell proliferation by inducing apoptosis. benthamdirect.comrjsocmed.com A key target identified for cinnamoyl-based compounds is the p300 histone acetyltransferase (HAT), an enzyme implicated in cancer development, making its inhibition a promising therapeutic strategy. nih.gov

Anti-Inflammatory Agents: Chronic inflammation is linked to numerous diseases. Molecular hybridization has been used to develop novel pyrrole-cinnamate hybrids as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two key enzymes in the inflammatory pathway. nih.govresearchgate.net By simultaneously targeting both enzymes, these compounds could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Antimicrobial and Antiviral Applications: The global challenge of antimicrobial resistance has spurred the search for new agents. Cinnamoyl derivatives, such as cinnamoyl-metronidazole esters and cinnamoyl-memantine amides, have been synthesized and evaluated for their antibacterial and antifungal efficacy against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Furthermore, SAR studies on related scaffolds have identified novel agents with potent activity against human norovirus, suggesting a potential application for fluorocinnamoyl derivatives in antiviral therapy. mdpi.com

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders. The physicochemical properties of some cinnamoyl derivatives make them promising candidates for development as oral drugs for brain tumors. benthamdirect.comrjsocmed.com Additionally, multi-target directed ligands based on related scaffolds are being designed to simultaneously inhibit key pathological pathways in Alzheimer's disease, such as cholinesterase activity and amyloid-beta aggregation. nih.gov

The versatility of the this compound scaffold ensures that the exploration of its derivatives will continue to yield promising candidates for a wide array of diseases.

Advanced Mechanistic Investigations and Reaction Engineering

A deeper understanding of reaction mechanisms and the application of modern reaction engineering principles are essential for optimizing the synthesis and application of this compound.

Mechanistic Studies: The traditional synthesis of this compound from its corresponding carboxylic acid using thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction begins with an attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by a series of rearrangements that eliminate sulfur dioxide and hydrogen chloride gas, yielding the final acyl chloride. Kinetic studies on the solvolysis (reaction with a solvent) of cinnamoyl chloride in aqueous solutions suggest the reaction can proceed through an SN2 mechanism. orientjchem.org Such mechanistic insights are crucial for controlling reaction pathways, minimizing side products, and maximizing yield.

Process Optimization and Reaction Engineering: Transitioning from laboratory-scale batch reactions to efficient, scalable industrial processes requires significant engineering innovation. As mentioned, continuous flow processing is a major advancement. rsc.org By pumping reagents through controlled heating zones, flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time. This leads to improved process safety, higher productivity, and consistent product quality. rsc.org The development of telescoped processes, where multiple reaction steps (e.g., acid chlorination followed by esterification) are performed sequentially in a continuous flow system without isolating intermediates, further enhances efficiency and reduces waste. rsc.org

Advanced Analytical Techniques: The optimization of these advanced reaction systems relies on real-time monitoring. Process Analytical Technology (PAT) tools, such as in-line infrared (IR) spectroscopy, can be integrated into flow reactors to monitor the conversion of the carboxylic acid to the acyl chloride in real-time. This allows for rapid optimization and ensures the process remains within its desired parameters, leading to a more robust and reliable manufacturing process.

Future research in this area will likely focus on combining novel catalytic systems with advanced flow reactor designs, guided by detailed kinetic and mechanistic models, to create highly efficient and sustainable manufacturing processes for this compound and its valuable derivatives.

Q & A

Q. What are the standard laboratory protocols for synthesizing 4-fluorocinnamoyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via the reaction of 4-fluorocinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Reagent Ratios: Use a 1:2 molar ratio of 4-fluorocinnamic acid to thionyl chloride to ensure complete conversion of the carboxylic acid to the acyl chloride. Excess SOCl₂ is removed under reduced pressure.

- Temperature Control: Maintain temperatures between 0–5°C during the initial reaction phase to minimize side reactions (e.g., dimerization), followed by gradual warming to room temperature.

- Purification: Distillation under inert atmosphere (argon/nitrogen) is recommended to isolate the product, with purity confirmed by GC-MS or NMR .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use a fume hood due to the compound’s volatility and potential release of HCl gas during hydrolysis .

- PPE: Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons).

- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 184 (M⁺) and fragmentation patterns consistent with fluorinated aromatic systems .

- IR Spectroscopy: A strong absorption band near 1770–1800 cm⁻¹ confirms the C=O stretch of the acyl chloride group .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the selectivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity by stabilizing intermediates. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis.

- Catalysts: Lewis acids (e.g., AlCl₃) can accelerate reactions with weak nucleophiles (e.g., aromatic amines) by activating the acyl chloride.

- Temperature: Higher temperatures (40–60°C) improve reaction rates but may require rigorous exclusion of moisture to avoid degradation .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm structural assignments.